4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Overview
Description
4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a compound that belongs to the class of organic compounds known as pyridines and derivatives. This compound features a pyridine ring substituted with a methyl group and a pyrrolidin-3-ylmethyl group. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, such as tyrosine kinases .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of amine groups in its structure .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, such as those involved in collagen synthesis .
Pharmacokinetics
The presence of a pyrrolidine ring in its structure may influence its bioavailability and metabolic stability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-tubercular and anti-fibrotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyridin-2-amine with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-methyl
Properties
IUPAC Name |
4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-2-5-13-11(6-9)14-8-10-3-4-12-7-10/h2,5-6,10,12H,3-4,7-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZYAVHAGLGAID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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